7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
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Overview
Description
7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a seven-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol. This reaction proceeds through an intramolecular recyclization in the presence of potassium carbonate, yielding the desired product in approximately 80% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods are often preferred in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazepine ring .
Scientific Research Applications
7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of pharmaceuticals like Tolvaptan.
Hydrogenated benzazepines: These compounds have similar structures and are studied for their biological activities.
Uniqueness
7-amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
1545013-06-6 |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.